Home > Products > Screening Compounds P128670 > (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide - 2102675-42-1

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide

Catalog Number: EVT-13563626
CAS Number: 2102675-42-1
Molecular Formula: C17H20N6O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, commonly referred to as Ruxolitinib, is a pharmaceutical compound primarily used as a selective inhibitor of Janus Kinase 1 and 2 (JAK1 and JAK2). This compound plays a significant role in modulating immune responses and is utilized in the treatment of various hematological malignancies and inflammatory diseases.

Source

Ruxolitinib was first disclosed in a patent application (WO2007/070514) and is commercially available under the trade names Jakafi® in the United States and Jakavi® in Europe. It has been extensively studied for its therapeutic effects, particularly in conditions such as myelofibrosis and polycythemia vera .

Classification
  • Chemical Class: Pyrrolopyrimidine
  • CAS Number: 941688-05-7
  • Molecular Formula: C17H18N6
  • Molecular Weight: 318.37 g/mol .
Synthesis Analysis

Methods

The synthesis of (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide involves several steps, typically starting from simpler organic compounds. The synthetic route generally includes:

  1. Formation of the Pyrrolopyrimidine Core: This step involves cyclization reactions that create the pyrrolopyrimidine structure.
  2. Introduction of the Pyrazole Moiety: A pyrazole ring is introduced through nucleophilic substitution or coupling reactions.
  3. Cyclopentyl Group Attachment: The cyclopentyl group is added via alkylation processes.
  4. Final Amide Formation: The final step involves converting the intermediate into an amide through reaction with an appropriate carboxylic acid derivative.

Technical Details

The synthesis can employ various reagents and solvents depending on the specific reaction conditions required for each step, including:

  • Solvents: Dichloromethane, isopropanol
  • Reagents: Acid chlorides, bases for deprotonation, and coupling agents for amide formation .
Molecular Structure Analysis

Structure

The molecular structure of Ruxolitinib features a complex arrangement of rings and functional groups that contribute to its biological activity. The key components include:

  • A pyrrolopyrimidine core
  • A pyrazole ring
  • A cyclopentyl side chain
  • An amide functional group

Data

The compound's structural formula can be represented as follows:

C17H18N6\text{C}_{17}\text{H}_{18}\text{N}_{6}

Key structural characteristics include:

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 5 .
Chemical Reactions Analysis

Reactions

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide undergoes various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Can yield corresponding carboxylic acids under acidic or basic conditions.
  2. Nucleophilic Substitution: The presence of nitrogen atoms allows for potential nucleophilic attack at electrophilic centers.
  3. Degradation Reactions: Under extreme conditions (e.g., strong acids or bases), it may degrade to simpler compounds.

Technical Details

The reactivity largely depends on the functional groups present in the structure, which can be influenced by environmental factors such as pH and temperature .

Mechanism of Action

Ruxolitinib functions primarily as a selective inhibitor of Janus Kinase enzymes (JAK1 and JAK2).

Process

  1. Inhibition of JAK Pathway: By binding to the JAK enzymes, Ruxolitinib prevents their activation, which is crucial for signal transduction pathways that regulate hematopoiesis and immune responses.
  2. Reduction of Cytokine Signaling: This inhibition leads to decreased signaling from various cytokines involved in inflammation and cell proliferation.

Data

The inhibitory activity against JAK1 and JAK2 is characterized by IC50 values of approximately 3.3 nM and 2.8 nM respectively, indicating its potency as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Boiling Point: Not specified due to its solid state at room temperature.
  • Stability: Generally stable under recommended storage conditions but sensitive to moisture and light.

Relevant data include:

  • Melting Point: Approximately 220°C (decomposes) .
Applications

Ruxolitinib has significant scientific uses primarily in the field of oncology and immunology:

  1. Treatment of Myelofibrosis: Approved for patients with this bone marrow disorder.
  2. Polycythemia Vera Management: Helps control symptoms associated with this condition.
  3. Autoimmune Diseases: Investigated for efficacy in treating diseases like psoriasis due to its immunomodulatory properties.

Properties

CAS Number

2102675-42-1

Product Name

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21)/t14-/m1/s1

InChI Key

JZKNOTYMYVXDNN-CQSZACIVSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

C1CCC(C1)[C@@H](CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.